N-Benzyl-5-bromo-4-methyl-2-pyridinamine
Description
Properties
IUPAC Name |
N-benzyl-5-bromo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-7-13(16-9-12(10)14)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHOQKEQUCHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235705 | |
| Record name | 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-62-1 | |
| Record name | 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-bromo-4-methyl-2-pyridinamine typically involves the bromination of 4-methyl-2-pyridinamine followed by benzylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-bromo-4-methyl-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Various substituted pyridinamine derivatives.
Oxidation Products: N-oxides of the pyridinamine.
Reduction Products: De-brominated pyridinamine.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
Scientific Research Applications
N-Benzyl-5-bromo-4-methyl-2-pyridinamine has several notable applications across different scientific domains:
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to act as a ligand allows it to bind to specific receptors or enzymes, modulating their activity. This property is particularly useful in drug development targeting cancer and other diseases.
Case Study:
A study investigated the anticancer activity of derivatives based on similar structures, demonstrating that compounds with similar functional groups exhibit significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| N-Benzyl-5-bromoindolin-2-one | 27.65 ± 2.39 | A-549 |
| Doxorubicin (reference) | 39.53 ± 2.02 | MCF-7 |
Organic Synthesis
This compound is employed as an intermediate in the preparation of complex organic molecules. Its reactivity allows for various chemical transformations, including substitution, oxidation, and coupling reactions.
Common Reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
- Oxidation Reactions: Can yield N-oxides.
- Coupling Reactions: Participates in Suzuki–Miyaura coupling to create biaryl compounds.
Material Science
The compound's unique properties make it suitable for developing novel materials with specific functionalities. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-4-methyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs in Pyridine/Pyrimidine Families
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : The bromine at position 5 in this compound may enhance electrophilic aromatic substitution reactivity compared to pyrimidine analogs like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, where bromine and chlorine occupy adjacent positions .
- N-Substituents: The benzyl group at position 2 in the target compound contrasts with the N-ethyl-benzyl group in its pyridine analog (CAS 1219971-97-7).
- Ring System Differences: Pyridine derivatives (6-membered ring with one nitrogen) generally exhibit distinct electronic properties compared to pyrimidines (6-membered ring with two nitrogens). For example, 4-Amino-5-bromo-2-chloropyrimidine’s amino group at position 4 could facilitate hydrogen bonding, a feature absent in the target compound .
Biological Activity
N-Benzyl-5-bromo-4-methyl-2-pyridinamine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the molecular formula . The structure features a pyridine ring substituted with a benzyl group and a bromine atom at specific positions, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the benzyl group enhances binding affinity to these targets, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can modulate receptor activities, influencing cellular responses.
Research indicates that the compound may act as a probe in studying biological processes involving pyridine derivatives, showcasing its utility in pharmacological research .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays:
- In Vitro Assays : The compound exhibited significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). For instance, derivatives based on similar scaffolds showed IC50 values ranging from 2.93 µM to 19.53 µM against these cell lines .
- Mechanistic Insights : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit angiogenesis through VEGFR-2 inhibition .
Enzyme Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Studies show that related compounds with similar structural motifs exhibit significant AChE inhibitory activities, with some derivatives achieving IC50 values as low as 7.5 nM . This suggests that this compound might possess comparable enzyme inhibition properties.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| N-Allyl-5-bromo-4-methyl-2-pyridinamine | Contains an allyl group instead of benzyl | Potential lead in drug discovery |
| 5-Bromo-4-methyl-2-pyridinamine | Lacks additional substitutions | Basic biological activity |
| N-(3-Chloropropyl)-5-bromo-4-methyl-2-pyridinamine | Contains chloropropyl substitution | Different reactivity patterns |
This table highlights that while this compound shares certain features with other derivatives, its unique benzyl substitution may enhance its biological activity significantly.
Case Studies and Research Findings
Several studies have demonstrated the promising biological activities of this compound:
- Anticancer Studies : In one study, derivatives based on this scaffold were tested against multiple cancer cell lines, revealing promising IC50 values indicating effective growth inhibition .
- Enzyme Activity : Another study focused on the synthesis and evaluation of benzylpyridinium-based compounds for AChE inhibition, showing that modifications can lead to enhanced activity .
Q & A
Basic: What are the recommended synthetic routes for N-Benzyl-5-bromo-4-methyl-2-pyridinamine, and how can purity be ensured?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the Buchwald-Hartwig amination, where a brominated pyridine derivative reacts with benzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) . Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., toluene or DMF) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect residual solvents or byproducts.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and pyridinamine aromatic signals (δ 7.0–8.5 ppm). Bromine-induced deshielding shifts confirm substitution patterns .
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and carbon assignments.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and isotopic patterns (bromine: 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) provides absolute configuration and bond-length data, critical for structural validation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (BINAP, Xantphos) to enhance coupling efficiency .
- Temperature control : Lower temperatures (60–80°C) reduce decomposition, while microwave-assisted synthesis accelerates reaction kinetics .
- Additives : Use Cs₂CO₃ as a base to deprotonate the amine and minimize side reactions.
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between solvent, catalyst loading, and temperature. Example: A 2³ factorial design identified DMF as optimal for 85% yield .
Advanced: What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., ambiguous NOE signals or unexpected MS fragments) require:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .
- Alternative techniques : Use IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹) .
- Crystallographic resolution : Single-crystal X-ray diffraction definitively resolves stereochemical ambiguities, as demonstrated for brominated pyrimidine analogs .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
Advanced: What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be assessed?
Answer:
The compound’s bromine and benzyl groups suggest utility as:
- Kinase inhibitors : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays (ATP-competitive binding) .
- Antimicrobial agents : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Methodology :
- Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing.
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK293 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
